molecular formula C10H11ClN2O B1526002 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride CAS No. 132973-42-3

4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride

Cat. No. B1526002
M. Wt: 210.66 g/mol
InChI Key: CFDUUHMVBMEEPA-UHFFFAOYSA-N
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Description

Aminomethyl compounds are a class of organic compounds containing an aminomethyl functional group. They are used in the synthesis of various pharmaceuticals and have diverse biological activities .


Synthesis Analysis

The synthesis of aminomethyl compounds often involves the reaction of a primary or secondary amine with an acid chloride . The specific synthesis process for “4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride” would depend on the starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, without specific data for “4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride”, I can’t provide a detailed analysis .


Chemical Reactions Analysis

Amines, including aminomethyl compounds, can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acid chlorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, and more. Without specific data for “4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride”, I can’t provide a detailed analysis .

Scientific Research Applications

Drug Repurposing and COVID-19

Research has delved into the repurposing of 4-aminoquinoline drugs, notably chloroquine and hydroxychloroquine, amidst the COVID-19 pandemic. These compounds have been scrutinized for their potential to treat SARS-CoV-2 infection, given their historical use as antimalarial and anti-inflammatory agents. Studies have explored their efficacy, underlying mechanisms, and the controversies surrounding their use during the pandemic (Gupta & Malviya, 2020).

Electrochemical Sensors for Drug Determination

Advancements in electrochemical sensors have been significant for the determination of 4-aminoquinoline drugs in biological and environmental samples. Research has highlighted the development and application of electrochemical methods that offer simplicity, quick analysis, and sensitive performance for detecting drugs like hydroxychloroquine and chloroquine. This is crucial for monitoring their concentrations due to associated toxic side-effects upon long-term administration (Matrouf et al., 2022).

Cancer Research

4-Aminoquinoline compounds, including chloroquine and hydroxychloroquine, have been investigated for their potential use in cancer treatment. Preclinical studies suggest that these drugs, especially when combined with conventional anti-cancer treatments, can sensitize tumor cells to various drugs, enhancing therapeutic activity. This has opened avenues for repurposing CQ and HCQ in oncology, with over 30 clinical studies evaluating their activity in different cancer types and combinations with standard treatments (Verbaanderd et al., 2017).

Antimalarial Research

Continued efforts in antimalarial research have focused on novel analogs of chloroquine and amodiaquine to overcome drug resistance. These efforts include designing and synthesizing new compounds with the 4-aminoquinoline scaffold to maintain high efficacy, affordability, and improve safety profiles against resistant strains of Plasmodium falciparum. Such research is critical for advancing the next generation of antimalarial drugs (Parhizgar & Tahghighi, 2017).

Safety And Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound, including its toxicity, flammability, and environmental impact. They also provide guidance on safe handling and storage .

Future Directions

The future directions for research on aminomethyl compounds could include exploring their potential uses in medicine, studying their biological activities, and developing new synthesis methods .

properties

IUPAC Name

4-(aminomethyl)-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.ClH/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9;/h1-5H,6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDUUHMVBMEEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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